molecular formula C15H20N6O2 B2659043 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903912-99-1

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2659043
CAS No.: 1903912-99-1
M. Wt: 316.365
InChI Key: QXRVLRABLXILHM-UHFFFAOYSA-N
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Description

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a morpholine ring, and a pyrimidine carboxamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring:

    Attachment of the ethyl chain: The imidazole ring is then alkylated with an appropriate ethylating agent to introduce the 2-(2-methyl-1H-imidazol-1-yl)ethyl group.

    Synthesis of the morpholinopyrimidine core: This involves the cyclization of appropriate precursors to form the morpholine and pyrimidine rings.

    Coupling reaction: Finally, the imidazole derivative is coupled with the morpholinopyrimidine intermediate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the morpholine and pyrimidine rings can interact with biological macromolecules, modulating their function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-6-morpholinopyrimidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-12-16-2-4-20(12)5-3-17-15(22)13-10-14(19-11-18-13)21-6-8-23-9-7-21/h2,4,10-11H,3,5-9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRVLRABLXILHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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